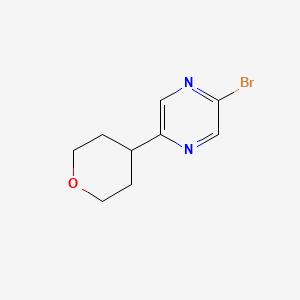

2-Bromo-5-(oxan-4-yl)pyrazine

説明

2-Bromo-5-(oxan-4-yl)pyrazine (C₉H₁₁BrN₂O) is a heterocyclic compound featuring a pyrazine core substituted with a bromine atom at the 2-position and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) group at the 5-position. The oxan-4-yl group introduces steric bulk and moderate lipophilicity, while the bromine atom enhances reactivity for further functionalization, such as cross-coupling reactions. This compound is of interest in medicinal chemistry and materials science due to the versatility of the pyrazine scaffold, which is prevalent in bioactive molecules and coordination complexes .

特性

分子式 |

C9H11BrN2O |

|---|---|

分子量 |

243.10 g/mol |

IUPAC名 |

2-bromo-5-(oxan-4-yl)pyrazine |

InChI |

InChI=1S/C9H11BrN2O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 |

InChIキー |

WTODBQMHZNWTJT-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1C2=CN=C(C=N2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxan-4-yl)pyrazine typically involves the bromination of 5-(oxan-4-yl)pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類: 2-ブロモ-5-(オキサン-4-イル)ピラジンは、以下を含むさまざまな化学反応を受けることができます。

置換反応: 臭素原子は、適切な条件下で、アミン、チオール、またはアルコキシドなどの他の求核剤と置換できます。

カップリング反応: ホウ酸と鈴木-宮浦カップリング反応を起こして炭素-炭素結合を形成することができます.

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミン、チオール、およびアルコキシドが含まれます。典型的な条件には、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、炭酸カリウムなどの塩基の使用が含まれます。

主な生成物:

置換反応: 生成物には、使用した求核剤に応じて、さまざまな置換ピラジンが含まれます。

4. 科学研究における用途

2-ブロモ-5-(オキサン-4-イル)ピラジンは、科学研究にいくつかの用途があります。

科学的研究の応用

2-Bromo-5-(oxan-4-yl)pyrazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: Pyrazine derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.

作用機序

2-ブロモ-5-(オキサン-4-イル)ピラジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはDNAなどのさまざまな分子標的と相互作用する可能性があります。 臭素原子とオキサン-4-イル基は、これらの標的に対する化合物の結合親和性と選択性に影響を与える可能性があります .

類似化合物:

- 2-ブロモ-5-(オキサン-4-イル)ピリジン

- 2-ブロモ-5-(オキサン-4-イル)チアゾール

- 2-ブロモ-5-(オキサン-4-イル)イミダゾール

比較: 2-ブロモ-5-(オキサン-4-イル)ピラジンは、ピリジン、チアゾール、およびイミダゾール誘導体とは異なる電子特性と立体特性を与えるピラジン環のためにユニークです。

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Properties

- In contrast, pyrazolyl substituents (e.g., in Re(I) complexes) enable π-conjugation and ligand-to-metal charge transfer (LMCT) transitions . Brominated pyrazines generally exhibit UV-Vis absorption bands at 260–400 nm, with ε values ~10⁴ M⁻¹cm⁻¹, suitable for photophysical applications .

- Solubility and Stability: The oxan-4-yl group improves solubility in organic solvents compared to alkyl or aryl substituents, making the compound amenable to solution-phase reactions . Pyrazolyl derivatives form stable coordination complexes with transition metals (e.g., Re(I)), whereas non-halogenated pyrazines (e.g., tetramethylpyrazine) are volatile and heat-labile .

生物活性

2-Bromo-5-(oxan-4-yl)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Molecular Formula: C10H10BrN2O

Molecular Weight: 256.1 g/mol

IUPAC Name: this compound

Canonical SMILES: BrC1=CC=CN=C1C(C2CCOCC2)=O

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: It can interact with receptors, leading to alterations in signaling pathways that regulate physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation markers in cell models. |

| Neuroprotective | May protect neuronal cells from oxidative stress-induced damage. |

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell cycle regulation.

Anti-inflammatory Effects

Research indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar pyrazine core | Moderate antimicrobial activity |

| Compound B | Contains additional halogen substituents | Stronger anticancer effects |

| Compound C | Lacks oxane moiety | Limited neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。